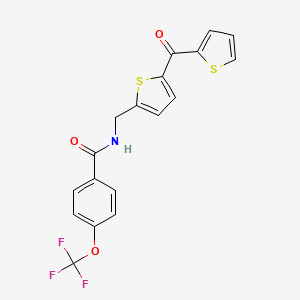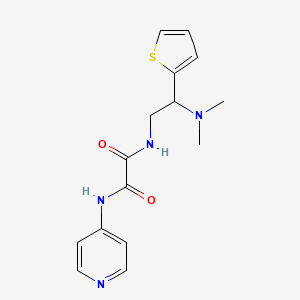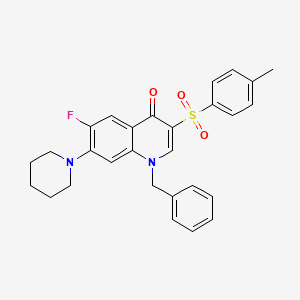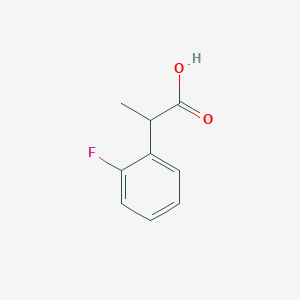![molecular formula C17H16ClN3O4S2 B2545817 N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899724-25-5](/img/structure/B2545817.png)
N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the interaction of N-(2-hydroxyphenyl)acetamide with various methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These reactions result in 5-membered benzoxazasiloles and 7-membered benzodioxazasilepines, which exist in equilibrium . Another synthesis route involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . These methods could potentially be adapted for the synthesis of the target compound by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using various spectroscopic techniques, including NMR and FTIR, as well as X-ray single-crystal analysis . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecules. For the target compound, similar analytical methods would likely be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The papers describe the reactivity of the synthesized compounds with alcohols, leading to the transformation into different silanes . This indicates that the compounds have reactive sites that can undergo substitution reactions. The target compound, with its thiadiazine and acetamide groups, may also exhibit specific reactivity patterns that could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their structural features and reactivity. For instance, the presence of silanol groups in the hydrolysis products suggests potential for hydrogen bonding and solubility in polar solvents . The target compound's chloro, methoxy, and thiadiazine groups would contribute to its unique physical and chemical properties, which could be studied through experimental characterization.
科学的研究の応用
Synthesis and Applications in Antimicrobial Agents
Research has demonstrated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can be synthesized and have potential applications as antimicrobial agents. A study by Sah et al. (2014) involved the synthesis of formazans from a Mannich base related to 1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial strains including Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).
Metabolism in Liver Microsomes
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biotransformation pathways of related compounds. This research is crucial for understanding how similar compounds, including this compound, are metabolized in the liver (Coleman, Linderman, Hodgson, & Rose, 2000).
Adsorption, Mobility, and Efficacy in Soil
Peter and Weber (1985) investigated the adsorption, mobility, and efficacy of alachlor and metolachlor in soil, which are structurally similar to this compound. Their findings on the correlation between soil properties and herbicidal activity could be extrapolated to understand the environmental interactions of similar compounds (Peter & Weber, 1985).
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-10-3-6-15-13(7-10)20-17(21-27(15,23)24)26-9-16(22)19-11-4-5-14(25-2)12(18)8-11/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVIMFNQZNVWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)


![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)




![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)